Quinacridone

Description

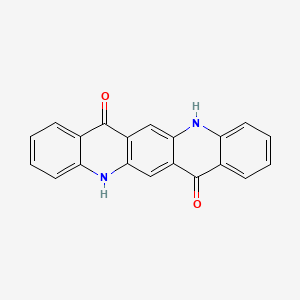

Structure

3D Structure

Properties

IUPAC Name |

5,12-dihydroquinolino[2,3-b]acridine-7,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O2/c23-19-11-5-1-3-7-15(11)21-17-10-14-18(9-13(17)19)22-16-8-4-2-6-12(16)20(14)24/h1-10H,(H,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCMAYZCPIVABH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=CC=CC=C5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027354 | |

| Record name | 5,12-Dihydroquino[2,3-b]acridine-7,14-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid, Red to violet solid; Bluish or yellowish tint depending of form; [HSDB] Red odorless powder; [MSDSonline], Solid | |

| Record name | Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cinquasia Red | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4427 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Quinacridone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, Insoluble in organic solvents and dispersion media. | |

| Record name | CINQUASIA RED | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.5 | |

| Record name | CINQUASIA RED | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Red to violet solid with blueish or yellowish tint depending upon crystalline form., particle characteristics: thin plates | |

CAS No. |

1047-16-1 | |

| Record name | Quinacridone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1047-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinquasia Red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001047161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinacridone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=316165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,12-Dihydroquino[2,3-b]acridine-7,14-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,12-dihydroquino[2,3-b]acridine-7,14-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINQUASIA RED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11P487375P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CINQUASIA RED | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinacridone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

390 °C | |

| Record name | Quinacridone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Quinacridone Derivatives: A Technical Guide to Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Quinacridone (B94251) and its derivatives represent a significant class of organic compounds, initially recognized for their exceptional properties as high-performance pigments.[1][2] Chemically, the core structure is a 5,12-dihydroquinolino[2,3-b]acridine-7,14-dione, a polycyclic aromatic system characterized by a linear arrangement of five fused rings.[1] Beyond their vibrant and durable colors, this compound derivatives are increasingly investigated for their functional properties in optoelectronics, owing to their semiconductor characteristics, intense fluorescence, and high charge carrier mobility.[1][3] Their utility is deeply rooted in strong intermolecular hydrogen bonding and π-π stacking, which govern their insolubility, thermal stability, and solid-state electronic properties.[4] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and emerging applications of these versatile molecules.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several strategic routes, typically involving a key cyclization step to form the pentacyclic system. The choice of starting materials and reaction conditions dictates the final substitution pattern and properties of the molecule.

Primary Synthetic Pathways

There are two predominant methods for synthesizing the this compound skeleton:

-

Ring Closure of 2,5-Dianilinoterephthalic Acid: This is a classical and widely used method. The process begins with the condensation of succinosuccinate esters with an appropriate aniline (B41778) derivative, which is then oxidized to form a 2,5-dianilinoterephthalic acid intermediate.[1] This intermediate undergoes a cyclization reaction, typically in the presence of a dehydrating agent like polyphosphoric acid (PPA) or polyphosphoric ester at elevated temperatures, to yield the crude this compound pigment.[5][6][7]

-

Oxidation of Dihydroquinacridones: This technical-scale method involves the oxidation of 6,13-dihydroquinacridones. The oxidation is often carried out in an alkaline medium with solvents.[6] The resulting coarse-crystalline crude pigment then requires further processing and grinding to achieve the desired pigmentary properties.[6]

Other synthetic strategies include the "Bisketene method" developed by Lonza and the "Dihalobenzene dicarboxylic acid method" proposed by Sandoz.[8]

Logical Workflow for this compound Synthesis

The general process for producing a functional this compound derivative involves several key stages, from the synthesis of the core structure to post-synthetic modification and conditioning to achieve the desired physical form and properties.

Caption: General experimental workflow for the synthesis and processing of this compound pigments and derivatives.

Experimental Protocols

Protocol 1: Synthesis of Unsubstituted this compound via PPA Cyclization This protocol is adapted from a procedure for the cyclization of a dianilinoterephthalic acid intermediate.[5]

-

Preparation: Heat polyphosphoric acid (117%, 800 grams) to 115 °C in a suitable reaction vessel equipped with mechanical stirring.[5]

-

Reactant Addition: Slowly add 2,5-dianilinoterephthalic acid (200 grams) over a period of 3 hours, maintaining the reaction temperature between 115-120 °C.[5]

-

Cyclization: Maintain the reaction mixture at 115-120 °C for an additional hour after the addition is complete to ensure full cyclization.[5]

-

Hydrolysis (Drowning): Cool the viscous mixture to 100 °C. Slowly and carefully add water (15 grams) over 10 minutes. The temperature should be maintained at 100-105 °C.[5]

-

Isolation: Further cool the mixture to 80 °C. The aqueous slurry is then added to a larger volume of water (1 liter) to precipitate the crude product.[5]

-

Purification: The precipitated solid is collected by filtration, washed with water until the filtrate is neutral (pH 6.5-7.5), and then dried to yield crude this compound.[5][9]

Protocol 2: Synthesis of this compound Quaternary Ammonium (B1175870) Salts This protocol describes a multi-step synthesis for functional derivatives intended for electroplating applications, starting from 2,9-dichlorothis compound.[10]

-

Alkylation:

-

In a flask, suspend 2,9-dichlorothis compound, NaH (as a base), and tetrabutylammonium (B224687) bromide (TBAB, as a phase transfer catalyst) in a tetrahydrofuran (B95107) (THF) solution.[10]

-

Add 1,8-dibromooctane (B1199895) as the alkylating agent.[10]

-

Reflux the mixture at 70 °C for 24 hours.[10]

-

Isolate the mono-alkylated this compound product using column chromatography. The reported yield for this step is 32%.[10]

-

-

Quaternization:

-

Dissolve the alkylated this compound intermediate in acetonitrile.[10]

-

Add an excess of an aromatic heterocycle (e.g., N-methylimidazole, quinoline, or 4-dimethylaminopyridine).[10]

-

Reflux the reaction mixture at 80 °C for 16 hours.[10]

-

Isolate the resulting aromatic heterocyclic quaternary ammonium salt via column chromatography.[10]

-

Physicochemical and Electronic Properties

The properties of this compound derivatives are dominated by their molecular structure and solid-state packing, which is heavily influenced by intermolecular hydrogen bonds.

Structural Properties and Polymorphism

Unsubstituted this compound is known to exist in several crystalline forms, or polymorphs, most notably the α, β, and γ phases.[1][2] These polymorphs exhibit different colors and stability. The γ crystal modification provides a strong red shade with excellent color fastness, while the β phase gives a maroon shade with high weather resistance and light-fastness.[1][2] Both the β and γ forms are more thermodynamically stable than the α phase.[1][2] The specific crystal packing affects the degree of π-π overlap and hydrogen bonding, which in turn dictates the electronic and optical properties of the solid material.[4]

Optical and Electrochemical Properties

This compound derivatives display distinct "crystallochromism," where their color is highly dependent on their physical state. In solution, they are typically pale yellow, but in the solid state, they exhibit vivid red to violet colors.[11] This shift is attributed to strong intermolecular excitonic interactions in the solid state, which are facilitated by N-H···O=C hydrogen bonds that align the molecular transition dipoles in a "head-to-tail" fashion.[11] Derivatives lacking the ability to form these hydrogen bonds (e.g., N,N'-dimethylthis compound) show a much less pronounced spectral shift between solution and solid states.[11]

Many derivatives are highly fluorescent and have been explored as emitters in organic light-emitting diodes (OLEDs).[1] Functionalization with donor-acceptor groups can tune the electronic properties, leading to materials with reversible electrochemical behavior and specific ionization potentials and electron affinities.[12]

Data Summary

The following tables summarize key quantitative data for various this compound derivatives reported in the literature.

Table 1: Electrochemical and Photophysical Properties of Functionalized this compound Derivatives

| Derivative Type | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) | Photoluminescent Quantum Yield (PLQY) | Emission Range (Vacuum-Deposited Film) | Reference |

|---|---|---|---|---|---|

| Carbazole (B46965)/Phenoxazine (B87303) Substituted | 5.09 - 5.45 | -2.53 to -2.64 | Up to 69% (in toluene) | Sky-blue to Red | [12] |

| this compound with Carbazole Donor | --- | -3.03 | --- | --- |[12] |

Table 2: Semiconductor Properties of a this compound Derivative

| Derivative | Hole Mobility (cm² V⁻¹ s⁻¹) | Applied Electric Field (V cm⁻¹) | Application | Reference |

|---|

| this compound disubstituted with carbazole | 2.53 × 10⁻³ | 3.6 × 10⁵ | OFETs |[12] |

Applications in Research and Development

High-Performance Pigments

The primary industrial application of quinacridones is as high-performance pigments.[8] Their exceptional stability to light, heat, and weather makes them ideal for use in demanding applications such as automotive coatings, industrial paints, and durable printing inks.[1][2] The specific color, from red to violet, is controlled by the substituents on the this compound core and, crucially, by the crystalline polymorph of the solid pigment.[2]

Organic Electronics

The excellent photophysical properties and semiconductor characteristics of this compound derivatives make them promising materials for organic electronics.[1] They have been successfully incorporated into:

-

Organic Light-Emitting Diodes (OLEDs): Used as fluorescent dopants, particularly for green emission.

-

Organic Field-Effect Transistors (OFETs): Demonstrating high charge carrier mobility.[1][12]

-

Organic Solar Cells (OSCs): Their strong absorption in the visible spectrum is beneficial for photovoltaic applications.[1][3]

Relevance to Drug Development and Biological Systems

While not primarily developed as pharmaceuticals, the this compound scaffold holds relevance for drug development professionals due to its structural motifs and biological interactions.

-

Low Toxicity and Biocompatibility: this compound pigments are characterized by very low solubility in water and organic solvents, leading to minimal bioavailability.[13] This has allowed for their approved use in applications with direct human contact, such as cosmetics and tattoo inks.[13]

-

Aryl Hydrocarbon Receptor (AHR) Interaction: As a polynuclear aromatic compound, this compound has a structure that suggests potential binding to the Aryl Hydrocarbon Receptor (AHR).[13] The AHR is a ligand-activated transcription factor that plays a role in regulating responses to xenobiotic compounds and is involved in various physiological and pathophysiological processes.[13] While this compound itself is not a classic AHR agonist in the way of dioxins, understanding this potential interaction is crucial for assessing the toxicological profile of any new, more soluble derivatives.

The diagram below illustrates the canonical AHR signaling pathway, a potential target for this compound-like structures.

Caption: Potential interaction of a this compound derivative with the Aryl Hydrocarbon Receptor (AHR) signaling pathway.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chemeurope.com]

- 3. Crystallochromism: A Hybrid Model for the Spectral Properties of this compound Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US20050154207A1 - Preparation of quinacridonequinones and substituted derivatives of same - Google Patents [patents.google.com]

- 6. CZ98497A3 - Process for preparing this compound pigments - Google Patents [patents.google.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Synthesis of this compound Derivatives and Their Application as High Performance Levelers in Electroplating [jstage.jst.go.jp]

- 11. Solution and solid-state spectra of this compound derivatives as viewed from the intermolecular hydrogen bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acridone and this compound derivatives with carbazole or phenoxazine substituents: synthesis, electrochemistry, photophysics and application as TADF el ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC02270B [pubs.rsc.org]

- 13. Quinacridones as a Building Block for Sustainable Gliding Layers on Ice and Snow - PMC [pmc.ncbi.nlm.nih.gov]

The Core Photophysical and Electrochemical Properties of Quinacridone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quinacridone (B94251) and its derivatives represent a versatile class of organic molecules with significant potential across a range of scientific disciplines. Initially recognized for their stability and vibrant colors as industrial pigments, their unique photophysical and electrochemical characteristics have propelled them into the forefront of materials science and medicinal chemistry research.[1][2][3][4] This technical guide provides a comprehensive overview of the core photophysical and electrochemical properties of this compound, detailed experimental methodologies for their characterization, and a summary of key data to aid in the design and application of these promising compounds.

Photophysical Properties

Quinacridones are characterized by their strong absorption of visible light and, in many cases, intense fluorescence.[1] These properties are governed by the extended π-conjugated system of the pentacyclic aromatic core. The photophysical behavior can be significantly tuned by chemical modification of the this compound scaffold, as well as by controlling the aggregation state of the molecules.[1][5]

Absorption and Emission

Unsubstituted this compound in a pristine thin-film state exhibits a characteristic absorption spectrum with three main peaks at approximately 490 nm, 525 nm, and 560 nm.[6] These peaks are attributed to vibronic structures corresponding to the 0–0, 0–1, and 0–2 electronic transitions.[6] In solution, the absorption and emission maxima can be influenced by the solvent polarity.[1] Functionalization of the this compound core can lead to significant shifts in the absorption and emission wavelengths.[5][7]

Fluorescence and Quantum Yield

Many this compound derivatives are known for their strong fluorescence in the dispersed state.[1][3] However, aggregation can often lead to quenching of the fluorescence.[8] The photoluminescent quantum yields (PLQYs) of this compound derivatives can be quite high, with some examples in toluene (B28343) solutions reaching up to 69%.[8] In contrast, neat films of certain derivatives have shown PLQYs of around 35%.[8] Some derivatives, particularly those containing phenoxazine (B87303) moieties, have been shown to exhibit thermally activated delayed fluorescence (TADF).[8]

Tabulated Photophysical Data

The following table summarizes key photophysical data for this compound and some of its derivatives as reported in the literature.

| Compound | Solvent/State | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Photoluminescent Quantum Yield (PLQY, %) |

| Pristine this compound Thin-Film | Solid-State | 490, 525, 560[6] | - | - |

| This compound-Boc | DMSO | ~500[5] | ~550[5] | - |

| Alkyl-Quinacridone | DMSO | ~525[5] | ~575[5] | - |

| Carbazole-Substituted this compound Derivatives | Toluene | - | - | up to 69[8] |

| Phenoxazine-Substituted this compound Derivatives (Neat Film) | Solid-State | - | - | 35[8] |

Electrochemical Properties

The electrochemical behavior of quinacridones is central to their application in organic electronics and photocatalysis.[1][9][10] They are known to undergo reversible oxidation and reduction processes, and their redox potentials can be tailored through chemical functionalization.[6][8]

Redox Behavior

Cyclic voltammetry is a key technique used to characterize the electrochemical properties of this compound.[6] Unsubstituted this compound displays two well-defined oxidation peaks and at least one reduction peak.[6] The first oxidation step for a this compound thin-film starts at a potential of approximately 780 mV, with a peak at 1270 mV, while the second oxidation peak occurs at 1670 mV.[6] The reduction process begins at around -1190 mV.[6]

HOMO-LUMO Levels and Ionization Potential

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical parameters for designing organic electronic devices. These can be estimated from the onset of the oxidation and reduction potentials in cyclic voltammetry. For a this compound thin-film, the electrochemically determined HOMO-LUMO gap is approximately 1.8 eV.[6] For a series of acridone (B373769) and this compound derivatives with carbazole (B46965) or phenoxazine substituents, the ionization potentials were found to be in the range of 5.09 eV to 5.45 eV, and the electron affinities were in the range of -2.53 eV to -2.64 eV, with one this compound derivative showing an electron affinity of -3.03 eV.[8]

Tabulated Electrochemical Data

The following table summarizes key electrochemical data for this compound and some of its derivatives.

| Compound | First Oxidation Onset (mV) | First Oxidation Peak (mV) | Second Oxidation Peak (mV) | Reduction Onset (mV) | Electrochemically Determined HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |

| Pristine this compound Thin-Film | 780[6] | 1270[6] | 1670[6] | -1190[6] | 1.8[6] | - | - |

| Acridone/Quinacridone Derivatives with Carbazole/Phenoxazine Substituents | - | - | - | - | - | 5.09 - 5.45[8] | -2.53 to -2.64 (one derivative at -3.03)[8] |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate and reproducible characterization of this compound derivatives. Below are generalized protocols for key techniques based on literature descriptions.

Cyclic Voltammetry

Cyclic voltammetry is employed to determine the oxidation and reduction potentials.[6]

Methodology:

-

Working Electrode Preparation: A thin film of the this compound material is deposited on a conductive substrate, such as indium tin oxide (ITO) coated glass.[6]

-

Electrochemical Cell Setup: A standard three-electrode system is used, consisting of the this compound-coated ITO as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) wire as a quasi-reference electrode.[6]

-

Electrolyte: A solution of a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate) in an appropriate organic solvent (e.g., acetonitrile (B52724) or dichloromethane) is used.

-

Measurement: The experiments are typically carried out under an inert atmosphere (e.g., nitrogen) in a glovebox.[6] The potential is swept between defined limits, and the resulting current is measured.

Caption: A generalized workflow for cyclic voltammetry measurements of this compound derivatives.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the light absorption properties of the compounds.

Methodology:

-

Sample Preparation: For solution-state measurements, the this compound derivative is dissolved in a suitable solvent (e.g., DMSO, toluene). For solid-state measurements, a thin film is deposited on a transparent substrate (e.g., quartz or FTO glass).[5]

-

Spectrophotometer Setup: A dual-beam UV-Vis spectrophotometer is typically used. A reference cuvette containing the pure solvent or a blank substrate is placed in the reference beam path.

-

Measurement: The absorption spectrum is recorded over a specific wavelength range (e.g., 300-800 nm).

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to measure the emission properties of the compounds.

Methodology:

-

Sample Preparation: Samples are prepared as for UV-Vis spectroscopy, ensuring the concentration is low enough to avoid inner filter effects.

-

Spectrofluorometer Setup: The sample is placed in a spectrofluorometer.

-

Measurement: An excitation wavelength is selected (typically at or near the absorption maximum), and the emission spectrum is recorded at higher wavelengths. To determine the photoluminescent quantum yield, an integrating sphere may be used, or a comparative method with a known standard can be employed.

Caption: A standard workflow for the photophysical characterization of this compound compounds.

Signaling Pathways and Applications in Drug Development

While this compound derivatives are extensively studied for their materials properties, their application in drug development is an emerging area. One notable application is as photosensitizers in photodynamic therapy (PDT).[2] In PDT, a photosensitizer is administered and accumulates in target tissues, such as tumors. Upon irradiation with light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS), which induce cell death.[2] The N,N'-bis(methylpiperazinylpentyl) this compound (QAP) derivative has shown low dark-toxicity and high photo-toxicity in cells, effectively inhibiting tumor growth in a mouse model upon irradiation.[2]

The signaling pathways involved in ROS-induced cell death are complex and can include apoptosis and necrosis. While the specific interactions of this compound derivatives with cellular signaling pathways are still under investigation, the general mechanism of PDT-induced cell death is well-established.

Caption: The mechanism of action for a this compound-based photosensitizer in photodynamic therapy.

Conclusion

This compound and its derivatives offer a rich platform for scientific exploration and technological innovation. Their robust photophysical and electrochemical properties, coupled with their chemical tunability, make them highly attractive for a wide range of applications, from organic electronics to photomedicine. This guide provides a foundational understanding of these core properties and the experimental techniques used for their characterization. Further research into the structure-property relationships of novel this compound derivatives will undoubtedly continue to expand their utility in diverse scientific and technological fields.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. jacksonsart.com [jacksonsart.com]

- 5. This compound dyes: versatile molecules and materials for photo- and photoelectrochemical processes - Energy Advances (RSC Publishing) DOI:10.1039/D4YA00273C [pubs.rsc.org]

- 6. Spectroscopic characterization of charge carriers of the organic semiconductor this compound compared with pentacene during redox reactions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C6TC02717B [pubs.rsc.org]

- 7. research.unipd.it [research.unipd.it]

- 8. Acridone and this compound derivatives with carbazole or phenoxazine substituents: synthesis, electrochemistry, photophysics and application as TADF electroluminophores - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 9. This compound dyes: versatile molecules and materials for photo- and photoelectrochemical processes - Energy Advances (RSC Publishing) [pubs.rsc.org]

- 10. Acridone and this compound derivatives with carbazole or phenoxazine substituents: synthesis, electrochemistry, photophysics and application as TADF el ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC02270B [pubs.rsc.org]

Quinacridone Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of quinacridone (B94251) in organic solvents. Due to its extensive use as a high-performance pigment, understanding the solubility characteristics of this compound is crucial for its application in various fields, including paints, coatings, plastics, and increasingly, in optoelectronic devices and pharmaceutical formulations.

Overview of this compound Solubility

This compound and its derivatives are well-known for their vibrant colors, exceptional lightfastness, and thermal stability.[1][2] However, the parent this compound molecule exhibits very poor solubility in water and most common organic solvents.[1][3][4] This low solubility is a defining characteristic and is primarily attributed to strong intermolecular hydrogen bonding between the N-H and C=O groups of adjacent molecules, leading to a highly stable crystalline lattice.[5][6]

While generally classified as insoluble, some sources suggest that this compound may be soluble in alcohols and aromatic hydrocarbons, though quantitative data is scarce.[1] To overcome the inherent insolubility, researchers have focused on modifying the this compound core by introducing aliphatic or other functional groups. These substitutions can disrupt the intermolecular hydrogen bonding network and enhance solubility in organic media.[5][6]

Qualitative Solubility Data

| Compound | Solvent(s) | Reported Solubility | Reference(s) |

| Unsubstituted this compound | Water | Insoluble | [1][3][4] |

| Unsubstituted this compound | Common Organic Solvents (general) | Insoluble | [3] |

| Unsubstituted this compound | Alcohols, Aromatic Hydrocarbons | Soluble (qualitative) | [1] |

| Unsubstituted this compound | THF, DMF, DMSO, 1,4-Dioxane, Toluene, 1,2-Dichlorobenzene | Insoluble (even at boiling) | [7] |

| Substituted Quinacridones (with aliphatic groups) | Common Organic Solvents | Increased solubility | [5][6] |

| 2,9-Di(dodecyloxy)this compound | Tetrahydrofuran (THF) | Very sparsely soluble (at boiling) | [6] |

| N,N'-dialkylated this compound Derivatives | Common Organic Solvents | Highly soluble | [6] |

Experimental Protocols for Solubility Determination

For poorly soluble compounds like this compound, the shake-flask method is considered a reliable technique for determining thermodynamic solubility.[8] The following protocol outlines a general procedure that can be adapted for this compound and its derivatives.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then separated from the solid, and the concentration of the dissolved compound is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound or this compound derivative powder

-

Selected organic solvents (e.g., DMSO, NMP, DMF, THF)

-

Glass vials with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or HPLC system

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a glass vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, remove the vials from the shaker and let them stand to allow the solid to settle.

-

To ensure complete removal of undissolved particles, centrifuge the samples at a high speed.

-

Carefully withdraw an aliquot of the supernatant using a pipette. For further clarification, the supernatant can be filtered through a syringe filter.

-

-

Quantification of Dissolved this compound:

-

UV-Vis Spectroscopy:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

-

Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

HPLC:

-

Develop an appropriate HPLC method (column, mobile phase, flow rate, and detector wavelength) for the analysis of this compound.

-

Prepare a calibration curve by injecting standard solutions of known concentrations.

-

Inject the filtered saturated solution (diluted if necessary) into the HPLC system.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Calculate the original solubility, accounting for any dilution.

-

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Caption: Workflow for determining this compound solubility.

Conclusion

Unsubstituted this compound is characterized by its very low solubility in most organic solvents due to strong intermolecular hydrogen bonding. While qualitative information is available, there is a notable lack of quantitative solubility data in the public domain. For applications requiring solubilized this compound, the use of substituted derivatives is a common and effective strategy. The standardized shake-flask method, coupled with analytical techniques like UV-Vis spectroscopy or HPLC, provides a robust framework for accurately determining the solubility of these important compounds.

References

- 1. Page loading... [guidechem.com]

- 2. US5286863A - Oxidation process for preparing this compound pigments - Google Patents [patents.google.com]

- 3. This compound | C20H12N2O2 | CID 13976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. echemi.com [echemi.com]

- 8. dissolutiontech.com [dissolutiontech.com]

Quinacridone CAS number 1047-16-1 properties

An In-Depth Technical Guide to Quinacridone (B94251) (CAS 1047-16-1)

Introduction

This compound, identified by the CAS number 1047-16-1, is a high-performance synthetic organic compound belonging to the quinonoid class of pigments.[1] Also known as Pigment Violet 19, it is renowned for its vibrant red-to-violet hues, exceptional stability, and durability.[1][2] Initially developed for industrial applications requiring robust colorants, such as automotive paints and printing inks, its unique physicochemical properties have opened avenues for its use in advanced research fields, including organic electronics and biomedical applications.[1][3][4] This guide provides a comprehensive technical overview of this compound's properties, synthesis, applications, and safety profile, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound's performance is rooted in its stable, fused-ring molecular structure.[1] It exists in several polymorphic crystal forms, primarily the beta (β) and gamma (γ) forms, which exhibit different colors (violet and red, respectively) and are used commercially.[5][6]

Table 1: Identification and Nomenclature

| Identifier | Value |

| CAS Number | 1047-16-1[1][7][8][9][10][11] |

| IUPAC Name | 5,12-Dihydroquinolino[2,3-b]acridine-7,14-dione[3][12] |

| Molecular Formula | C₂₀H₁₂N₂O₂[1][7][9][13] |

| Molecular Weight | 312.32 g/mol [7][13][14] |

| Colour Index (C.I.) No. | 73900[9][10][11][15][16] or 46500[6][17] |

| EC Number | 213-879-2[3][11][15][18] |

| Synonyms | Pigment Violet 19, Cinquasia Red, Monastral Violet, PV Fast Red[1][2][19] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Red to dark violet powder/crystal[12][20][21] |

| Melting Point | 390 °C[7][8][12] (may range from 310 to >440 °C[15]) |

| Boiling Point | 568.5 °C at 760 mmHg[8] |

| Density | 1.37 - 1.8 g/cm³[3][8][9][14] |

| Solubility | Insoluble in water and most organic solvents.[3][12][18][19][20] Soluble in concentrated sulfuric acid.[12][22] |

| Vapor Pressure | Negligible[21] |

| Flash Point | 221.3 °C[8][12] |

| LogP | 3.676[8] |

| Topological Polar Surface Area | 58.2 Ų[12] |

Table 3: Performance and Fastness Properties

| Property | Rating/Value |

| Light Fastness | 7-8 (Excellent)[9][14][15][23] |

| Heat Resistance | 250 - 290 °C[9][14][15][23] |

| Water Resistance | 5 (Excellent)[14][23] |

| Oil Resistance | 5 (Excellent)[23] |

| Acid Resistance | 5 (Excellent)[9][23] |

| Alkali Resistance | 4-5 (Very Good to Excellent)[9][23] |

| Migration Resistance | 4-5 (Very Good to Excellent)[15] |

| Oil Absorption | 35-60 ml/100g[9][14][15][16][23] |

Synthesis and Manufacturing

The commercial synthesis of this compound is a multi-step process that typically involves the cyclization of 2,5-di(arylamino)terephthalic acids or their esters.[2] One common pathway starts from succinosuccinate esters and aniline (B41778).[3]

Experimental Protocol: General Synthesis of this compound

A prevalent industrial method for synthesizing this compound and its derivatives involves several key stages, starting from 2,5-dianilino-3,6-dihydroterephthalic acid or its dialkyl esters.[13][24]

-

Condensation: Aniline or a substituted aniline is condensed with a succinosuccinate ester to form a 2,5-dianilino-3,6-dihydroterephthalic acid dialkyl ester.[13][24]

-

Oxidation & Ring Closure (Two Routes):

-

Route A: The intermediate from step 1 is first subjected to a ring-closure reaction, typically using a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures (e.g., 125 °C), to form 6,13-dihydrothis compound.[24][25] This is followed by an oxidation step (dehydrogenation), often in an alkaline solvent with an oxidizing agent like sodium m-nitrobenzene sulfonate, to yield the final this compound pigment.[22][24]

-

Route B: The intermediate from step 1 is first oxidized to yield a 2,5-dianilinoterephthalate, which is then subjected to ring-closure under the action of PPA to form the final this compound product.[24]

-

-

Pigmentation Treatment: The crude this compound synthesized is often not in the desired crystal form for pigmentary use. It must undergo a "pigmentation" or "finishing" step, which involves processes like solvent treatment or milling, to achieve the required particle size, crystal modification (e.g., β or γ form), and application properties.[24]

For the specific synthesis of the β-crystal form, the oxidation of 6,13-dihydrothis compound is carefully controlled. A described method involves adding the dihydrothis compound filter cake to a mixture of industrial ethanol, water, and solid alkali, followed by refluxing with sodium m-nitrobenzene sulfonate for several hours.[22]

Applications

This compound's applications span from traditional industrial uses to cutting-edge technology and research, driven by its unique combination of properties.

Industrial Pigment Applications

This compound is considered a high-performance pigment due to its exceptional weather and color fastness.[3][26]

-

Paints and Coatings: It is extensively used in automotive and industrial coatings that require high durability and vibrant color.[1][2][3]

-

Inks: Its stability and intense color make it a primary magenta pigment in printing inks, including for inkjet printers.[1][2][3][23]

-

Plastics: It is used for coloring various plastics (PVC, LDPE, HDPE, PP) where heat stability and non-migration are critical.[1][2][15][16][23]

Advanced Research and Drug Development Applications

The semiconducting and fluorescent properties of this compound have attracted significant interest from the research community.[1][3]

-

Organic Electronics: Due to high carrier mobility and stability, this compound and its derivatives are used in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).[1][3][4][12]

-

Biomedical Research: Derivatives are being investigated for roles in drug delivery systems and as fluorescent imaging agents in medical diagnostics, leveraging their biocompatibility and distinct light absorption characteristics.[4]

Toxicological and Safety Profile

This compound generally exhibits a low toxicity profile, which is a key advantage in its various applications.[1] However, as a fine powder, it requires appropriate handling to prevent dust inhalation.

Table 4: Toxicological Data Summary

| Test | Result | Species |

| Acute Oral Toxicity (LD50) | >5000 mg/kg[18] or >20 mL/kg[8] | Rat |

| Acute Dermal Toxicity (LD) | >2 mL/kg[8] | Rabbit |

| Skin Irritation | Non-irritant[18] (May cause irritation in sensitive individuals[21]) | Rabbit |

| Eye Irritation | Dust may cause irritation[21] | - |

| Mutagenicity (Ames Test) | Non-mutagenic[19] | - |

Handling and Safety:

-

General Handling: Good industrial hygiene should be practiced, preventing dust creation through exhaust ventilation.[18]

-

Personal Protective Equipment (PPE): An approved respirator should be worn when dust is present.[21]

-

Stability: The compound is stable under normal temperatures and pressures.[21] It is incompatible with strong oxidizing and reducing agents.[21]

-

Decomposition: Hazardous decomposition can produce oxides of nitrogen and carbon.[18]

-

Environmental Fate: Due to its insolubility in water, it is unlikely to be harmful to aquatic organisms.[18] It is expected to collect in soils and sediments and is not expected to bioconcentrate.[22]

Biological Interactions and Potential in Drug Development

While primarily an industrial pigment, some biological interactions have been noted, suggesting potential for specialized biomedical applications.

-

Protein Binding: Protein data indicates that this compound binds well to cytochrome c oxidase subunit III (COX-III), an integral membrane protein of the mitochondrial respiratory chain.[1][7] However, the functional implications of this binding and any associated signaling pathways are not detailed in the available literature.

-

Signaling Pathway Involvement: Current research has not extensively documented the direct involvement of this compound in modulating specific intracellular signaling pathways in the manner of a targeted drug. Its emerging role in the biomedical field is more closely linked to its physical properties.

-

Drug Delivery and Imaging: The exploration of this compound derivatives in drug delivery and as imaging agents is based on their chemical stability, biocompatibility, and strong fluorescence.[4] In these applications, the molecule often serves as a stable, detectable carrier or tag rather than a pharmacologically active agent that modulates a specific biological pathway. For instance, its fluorescence can be used to track the delivery of a therapeutic agent to its target site.

References

- 1. CAS 1047-16-1: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 1047-16-1 [chemicalbook.com]

- 6. This compound CAS#: 1047-16-1 [m.chemicalbook.com]

- 7. biosynth.com [biosynth.com]

- 8. CAS 1047-16-1 | Pigment Violet 19-Standard Group [std-fkm.com]

- 9. Pigment Violet 19 - HC Violet 6190-T - CAS No.1047-16-1 - HANGZHOU HAN-COLOR CHEMICAL CO., LTD. / HPP [hc-pigment.com]

- 10. union-pigment.com [union-pigment.com]

- 11. Pigment violet 19 (pv19) - ORGANIC PIGMENT VIOLET - L COLOR [l-color.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Pigment Violet 19 (this compound Violet 4RB) [colorbloomdyes.com]

- 14. Pigment Violet 19_Organic pigment violet_HANGZHOU EMPEROR PIGMENT CO., LTD [pigmentpigment.com]

- 15. harwick.com [harwick.com]

- 16. imagicsolution.com [imagicsolution.com]

- 17. China Biggest factory Manufacturer Supply Pigment this compound CAS 1047-16-1, CasNo.1047-16-1 Leader Biochemical Group China (Mainland) [leaderbiogroup.lookchem.com]

- 18. navpadpigments.com [navpadpigments.com]

- 19. This compound | C20H12N2O2 | CID 13976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]

- 21. cncolorchem.com [cncolorchem.com]

- 22. echemi.com [echemi.com]

- 23. Pigment violet 19|Fthis compound Violet 19|CAS No.1047-16-1 [xcolorpigment.com]

- 24. Page loading... [guidechem.com]

- 25. This compound synthesis - chemicalbook [chemicalbook.com]

- 26. Quinacridones as a Building Block for Sustainable Gliding Layers on Ice and Snow [mdpi.com]

In-Depth Technical Guide to Linear-trans-Quinacridone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of linear-trans-quinacridone. It is intended for a scientific audience and includes detailed experimental protocols and quantitative data to support advanced research and development activities.

Core Molecular Structure and Properties

Linear-trans-quinacridone (5,12-dihydroquino[2,3-b]acridine-7,14-dione) is a high-performance organic pigment and p-type semiconductor.[1] Its planar, pentacyclic structure is characterized by a conjugated π-system and robust intermolecular hydrogen bonding, which dictates its physical and electronic properties.[2] This arrangement leads to exceptional thermal stability and low solubility in common organic solvents.[3][4]

The molecule exists in several crystalline polymorphic forms, most notably the α, β, and γ phases.[5] These polymorphs exhibit distinct colors and electronic properties due to differences in their solid-state packing and hydrogen-bonding networks.[5] The γ-form is generally the most thermodynamically stable.[5]

Physicochemical Data

The fundamental physicochemical properties of linear-trans-quinacridone are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 5,12-dihydroquino[2,3-b]acridine-7,14-dione | [6] |

| Molecular Formula | C₂₀H₁₂N₂O₂ | [3] |

| Molar Mass | 312.33 g/mol | [3] |

| Appearance | Red to violet crystalline powder | [3] |

| Density | ~1.5 g/cm³ | [3] |

| Melting Point | >390 °C | [3] |

| Solubility | Insoluble in water and ethanol; sparingly soluble in DMSO, DMF. | [2][4] |

Photophysical and Electronic Data

Linear-trans-quinacridone exhibits strong absorption in the visible region and is highly fluorescent in dilute solutions. Its electronic properties make it a valuable material for organic electronics.

| Parameter | Solvent/Method | Value | Reference(s) |

| Absorption Maxima (λ_abs) | DMSO (non-aggregated) | 450-550 nm (vibronic bands) | [4] |

| Thin Film | 490, 525, 560 nm | [7] | |

| Emission Maximum (λ_em) | DMSO | ~530 nm | [4][8] |

| Fluorescence Quantum Yield (Φ_F) | DMSO | 0.76 | [4] |

| Fluorescence Lifetime (τ) | DMSO | ~20-22 ns | [4][9] |

| HOMO Energy Level | CV (Thin Film) | -5.53 eV (from E_onset,ox = +0.78 V) | [7][10] |

| LUMO Energy Level | CV (Thin Film) | -3.71 eV (from E_onset,red = -1.04 V) | [7][10] |

| Electrochemical Gap | CV (Thin Film) | ~1.8 eV | [7] |

| Optical Band Gap (E₀₋₀) | Absorption/Emission | ~2.35 eV | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of linear-trans-quinacridone are provided below.

Synthesis of Linear-trans-Quinacridone

This protocol describes the synthesis via acid-catalyzed cyclization of 2,5-dianilinoterephthalic acid.

Materials:

-

2,5-dianilinoterephthalic acid

-

Polyphosphoric acid (PPA)

-

Deionized water

-

Nitrogen gas supply

-

Reaction flask with mechanical stirrer, thermometer, and nitrogen inlet/outlet

-

Heating mantle

Procedure:

-

Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a thermometer. Place 10 parts by weight of polyphosphoric acid into the flask.

-

Reagent Addition: Under a slow stream of nitrogen, begin stirring the PPA and heat to 80-90 °C. Gradually add 1 part by weight of 2,5-dianilinoterephthalic acid to the warm, stirring PPA.

-

Cyclization Reaction: Once the addition is complete, raise the temperature of the reaction mixture to 120-125 °C. Maintain this temperature for 4-6 hours to ensure complete ring closure. The mixture will become deeply colored and viscous.

-

Precipitation (Drowning): Allow the reaction mixture to cool to approximately 80-90 °C. In a separate, large beaker, place 30-40 parts by weight of methanol. Vigorously stir the methanol and slowly pour the hot reaction mixture into it. This "drowning" step hydrolyzes the PPA and precipitates the crude quinacridone (B94251) product.

-

Isolation and Washing: Filter the resulting suspension to isolate the solid product. Wash the filter cake extensively with hot deionized water until the filtrate is neutral (pH ~7). Follow with a final wash with methanol to remove residual water and organic impurities.

-

Drying: Dry the purified linear-trans-quinacridone product in a vacuum oven at 80-100 °C to a constant weight. The final product is a bright, reddish-violet powder.

Characterization Protocols

Due to its very low solubility, obtaining high-resolution NMR spectra is challenging. Deuterated dimethyl sulfoxide (B87167) (d6-DMSO) is a common solvent for this purpose.

Methodology:

-

Sample Preparation: Prepare a saturated solution of linear-trans-quinacridone in d6-DMSO. This may require gentle heating and sonication to maximize the concentration. A concentration of ~0.1 mM may be achievable.[8]

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz).

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum. A large number of scans (e.g., 256 or more) will likely be necessary to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay (d1) to at least 5 seconds to ensure full relaxation of aromatic protons.

-

The expected aromatic region is δ 7.0-9.0 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. An even greater number of scans will be required compared to the ¹H spectrum.

-

Use a longer relaxation delay (e.g., 10 seconds) due to the typically long T1 relaxation times of quaternary carbons.

-

Powder XRD is the definitive method for identifying the crystalline phase (α, β, or γ) of the synthesized this compound.

Methodology:

-

Sample Preparation: Finely grind a small amount of the dry this compound powder using an agate mortar and pestle to ensure random crystal orientation. Pack the powder into a sample holder, ensuring a flat, level surface.

-

Data Acquisition:

-

Use a powder diffractometer with Cu Kα radiation (λ = 1.5418 Å).

-

Scan the sample over a 2θ range of 5° to 40°.

-

Use a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

-

Data Analysis: Compare the resulting diffractogram (a plot of intensity vs. 2θ) with reference patterns for the known α, β, and γ polymorphs of this compound to identify the crystal phase(s) present in the sample.

CV is used to measure the oxidation and reduction potentials, from which the HOMO and LUMO energy levels can be estimated. The following is a protocol for thin-film analysis.[10]

Methodology:

-

Working Electrode Preparation: Deposit a thin film (e.g., 50 nm) of linear-trans-quinacridone onto an indium tin oxide (ITO) coated glass slide via thermal evaporation in a high-vacuum chamber.

-

Electrochemical Cell Setup: Assemble a three-electrode cell.

-

Working Electrode: The this compound-coated ITO slide.

-

Reference Electrode: Ag/AgCl.

-

Counter Electrode: Platinum foil or wire.

-

-

Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆), in anhydrous, degassed acetonitrile.

-

Measurement:

-

Immerse the electrodes in the electrolyte solution and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Scan the potential anodically to measure the oxidation potential and cathodically to measure the reduction potential. A typical scan rate is 50-100 mV/s.

-

-

Data Analysis:

-

Determine the onset potentials for the first oxidation (E_onset,ox) and first reduction (E_onset,red) peaks from the voltammogram.

-

Estimate the HOMO and LUMO levels using the following empirical formulas (assuming the ferrocene/ferrocenium Fc/Fc⁺ redox couple is at -4.8 eV relative to the vacuum level):

-

E_HOMO (eV) = -[E_onset,ox (vs Fc/Fc⁺) + 4.8]

-

E_LUMO (eV) = -[E_onset,red (vs Fc/Fc⁺) + 4.8]

-

Note: Potentials must first be referenced to the Fc/Fc⁺ couple.

-

-

The comparative method is a standard approach for determining Φ_F, using a reference standard with a known quantum yield.

Methodology:

-

Standard Selection: Choose a fluorescence standard whose absorption and emission spectra overlap with this compound. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φ_F ≈ 0.54) is a common standard, but a standard emitting closer to this compound may be preferable for higher accuracy.

-

Solution Preparation: Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent (e.g., DMSO). The absorbance of each solution at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorbance spectrum for each solution.

-

Fluorescence Measurement:

-

Set the excitation wavelength to be the same for both the sample and the standard.

-

Record the fully corrected fluorescence emission spectrum for each solution, ensuring identical instrument parameters (e.g., slit widths).

-

Integrate the area under each emission spectrum.

-

-

Data Analysis:

-

For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The result should be a straight line passing through the origin.

-

Calculate the quantum yield of the sample (Φ_X) using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (n_X² / n_ST²) Where:

-

Φ_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

n_X and n_ST are the refractive indices of the sample and standard solutions (assumed to be the same if the same solvent is used).

-

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of linear-trans-quinacridone to its characterization and potential application.

Caption: Logical workflow from synthesis to application.

References

- 1. open.metu.edu.tr [open.metu.edu.tr]

- 2. Quinacridones as a Building Block for Sustainable Gliding Layers on Ice and Snow - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vdoc.pub [vdoc.pub]

- 4. This compound dyes: versatile molecules and materials for photo- and photoelectrochemical processes - Energy Advances (RSC Publishing) DOI:10.1039/D4YA00273C [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Spectroscopic characterization of charge carriers of the organic semiconductor this compound compared with pentacene during redox reactions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C6TC02717B [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. phaidra.univie.ac.at [phaidra.univie.ac.at]

The Enduring Vibrancy of Quinacridones: A Technical Guide to Their History, Synthesis, and Performance

An in-depth exploration of the synthesis, properties, and applications of quinacridone (B94251) pigments for researchers, scientists, and drug development professionals.

This compound pigments, a family of high-performance organic colorants, have left an indelible mark on a vast array of industries, from automotive coatings and artist paints to advanced materials and potentially, drug delivery systems. First synthesized in 1896, their remarkable lightfastness, thermal stability, and vibrant, transparent hues were not fully realized for industrial application until their commercial introduction by DuPont in 1958. This guide provides a comprehensive technical overview of the history, development, synthesis, and key performance characteristics of these versatile pigments.

A Journey from Obscurity to Ubiquity: A Brief History

The journey of this compound pigments from a laboratory curiosity to a cornerstone of the color industry is a testament to persistent scientific inquiry. Although the parent this compound molecule was first prepared in 1896, its potential as a pigment remained unrecognized for decades. It was the pioneering work of chemists at DuPont in the 1950s that unlocked a commercially viable manufacturing process, leading to their market debut.[1] This breakthrough ushered in a new era of durable and brilliant colors, rapidly adopted by industries seeking performance beyond the capabilities of existing pigments.

Key Milestones in this compound Pigment Development:

-

1896: The first synthesis of the linear this compound molecule is achieved.

-

1955: Researchers at DuPont, notably W. Struve, recognize the pigmentary properties of quinacridones and develop a scalable synthesis.[1]

-

1958: DuPont commences commercial production and marketing of this compound pigments.

-

Post-1958: Various chemical companies, including Ciba-Geigy, Sandoz, and Lonza, contribute to the development of diverse this compound chemistries and manufacturing processes.

The Chemistry of Color: Synthesis and Crystal Structure

The exceptional properties of this compound pigments are intrinsically linked to their molecular and crystal structures. The core this compound molecule is a pentacyclic aromatic system containing both nitrogen and oxygen heteroatoms. The specific color and performance characteristics are determined by the substituents on this core structure and, crucially, by the crystalline form (polymorphism) of the pigment.

The synthesis of this compound pigments typically involves a multi-step process. One of the most common industrial methods is the thermal cyclization of 2,5-diarylamino terephthalic acids in the presence of a dehydrating agent like polyphosphoric acid.

General Synthesis Pathway of this compound Pigments

Caption: Generalized synthesis pathway for this compound pigments.

Experimental Protocol: Synthesis of Pigment Red 122 (2,9-Dimethylthis compound)

The following is a representative laboratory-scale synthesis protocol for Pigment Red 122, derived from publicly available literature.

Step 1: Preparation of 2,5-di(p-toluidino)terephthalic acid (DTTA)

-

In a pressure reaction vessel, add 250g of methanol (B129727) and 43.2g of p-toluidine (B81030).

-

Stir until the p-toluidine is dissolved.

-

Add 10g of 31% hydrochloric acid and 41g of dimethyl succinyl succinate (B1194679) (DMSS).

-

Heat the mixture to 100°C and maintain for 4 hours.

-

Cool the reaction to 60°C and add 60g of 50% sodium hydroxide (B78521) solution.

-

Heat to 110°C and introduce a stream of air at a flow rate of 4 liters per hour for 8 hours to facilitate oxidation.

-

After oxidation, add 300g of water for dilution and stir for 1 hour.

-

Filter the mixture to remove impurities.

-

Acidify the filtrate with 16% dilute hydrochloric acid to a pH of 5 to precipitate the DTTA.

-

Filter the purple crystalline DTTA, wash with water until neutral, and dry. This should yield approximately 62.4g of DTTA.[2]

Step 2: Cyclization to Pigment Red 122

-

In a three-necked flask, add 350g of 115% polyphosphoric acid.

-

Heat to 90°C and begin stirring.

-

Slowly add the 50g of the prepared DTTA, controlling the temperature at around 100°C.

-

Increase the temperature to 130°C and maintain for 4 hours to effect the ring-closure reaction.

-

Cool the reaction mixture to 70°C.

-

Slowly pour the reaction mass into 480g of water and stir for 30 minutes.

-

Filter the resulting precipitate and wash with water until neutral to obtain crude Pigment Red 122.[2]

Step 3: Pigment Finishing

The crude pigment is then subjected to finishing processes, such as solvent treatment or milling, to achieve the desired crystal form, particle size distribution, and application properties.

The Influence of Crystal Structure (Polymorphism)

This compound pigments can exist in different crystalline forms, or polymorphs, which significantly impact their color and properties. The three primary polymorphs are designated as alpha (α), beta (β), and gamma (γ).

-

Alpha (α) phase: Generally produces a reddish-violet color but is often less stable than the other forms.

-

Beta (β) phase: Typically yields a violet or reddish-violet hue.

-

Gamma (γ) phase: Known for producing a very clean, yellowish-red to magenta color and is highly stable.

The specific synthesis and finishing conditions, such as the choice of solvent, temperature, and duration of treatment, are critical in controlling the final crystal phase of the pigment.

Caption: Relationship between synthesis, crystal structure, and properties.

Performance Characteristics of this compound Pigments

This compound pigments are classified as high-performance due to their exceptional fastness properties. The following tables summarize key quantitative data for some of the most common this compound pigments.

Table 1: Physical and Chemical Properties of Common this compound Pigments

| Pigment Name | Colour Index Name | Chemical Formula | Molecular Weight ( g/mol ) | Crystal Phase |

| This compound Violet | Pigment Violet 19 | C₂₀H₁₂N₂O₂ | 312.33 | β, γ |

| This compound Magenta | Pigment Red 122 | C₂₂H₁₆N₂O₂ | 340.38 | - |

| This compound Red | Pigment Red 202 | C₂₀H₁₀Cl₂N₂O₂ | 381.22 | - |

| This compound Maroon | Pigment Red 206 | Solid Solution | - | - |

| This compound Gold | Pigment Orange 48/49 | - | - | - |

Table 2: Performance Data of Common this compound Pigments

| Pigment Name | Colour Index Name | Lightfastness (ASTM I-V) | Heat Stability (°C) |

| This compound Violet | Pigment Violet 19 | I | ~300 |

| This compound Magenta | Pigment Red 122 | I | ~300 |

| This compound Red | Pigment Red 202 | I | ~300 |

| This compound Maroon | Pigment Red 206 | I | >300 |

| This compound Gold | Pigment Orange 48/49 | I | ~300 |

Note: Lightfastness is rated on the ASTM scale where I is excellent and V is very poor. Heat stability can vary depending on the application and polymer system.

Characterization of this compound Pigments

A variety of analytical techniques are employed to characterize the physical and chemical properties of this compound pigments.

Experimental Workflow for Pigment Characterization

Caption: A typical workflow for the characterization of this compound pigments.

UV-Visible Spectroscopy: This technique is used to measure the absorption and reflectance spectra of the pigments, providing quantitative data on their coloristic properties.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the chemical structure of the this compound molecule and its derivatives by analyzing the vibrational modes of its functional groups.

X-Ray Diffraction (XRD): XRD is the primary method for determining the crystal structure and identifying the specific polymorph (α, β, or γ) of a this compound pigment.

Applications Beyond Color

While the primary application of this compound pigments is as colorants, their unique photophysical and electronic properties have garnered interest in other fields. Their high stability and semiconductor properties make them potential candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In the realm of drug development, the inert and stable nature of finely milled organic pigments has led to investigations into their use as carriers for drug delivery systems, although this research is still in its early stages.

Conclusion

This compound pigments represent a pinnacle of achievement in organic pigment chemistry. Their journey from a 19th-century chemical synthesis to a staple of modern high-performance colorants is a compelling story of scientific discovery and industrial innovation. The intricate relationship between their chemical structure, crystal polymorphism, and final performance properties continues to be an active area of research. For scientists and researchers, a deep understanding of the synthesis and characterization of these materials is crucial for developing new applications and pushing the boundaries of color and materials science.

References

Quantum Chemical Calculations of Quinacridone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quinacridone (B94251) and its derivatives represent a versatile class of organic molecules with significant applications ranging from high-performance pigments and organic electronics to potential use in drug development.[1][2][3] A deep understanding of their electronic structure and properties is paramount for the rational design of new materials and therapeutics. Quantum chemical calculations have emerged as a powerful tool to elucidate these properties at the molecular level, providing insights that complement and guide experimental work.[4] This technical guide provides an in-depth overview of the application of quantum chemical methods to the study of this compound, focusing on the theoretical background, computational protocols, and interpretation of key results.

Core Concepts in Quantum Chemical Calculations of this compound

Quantum chemical calculations for this compound primarily revolve around Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).[5] These methods offer a good balance between computational cost and accuracy for molecules of this size.

Density Functional Theory (DFT): DFT is a computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. In the context of this compound, DFT is employed to:

-

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.

-

Calculate Electronic Properties: Compute fundamental properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding charge transport and reactivity.[6]

-

Simulate Vibrational Spectra: Predict infrared (IR) and Raman spectra, which can be used to characterize different polymorphs of this compound.[7][8]

Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is an extension of DFT used to study the excited-state properties of molecules. For this compound, TD-DFT is essential for:

-

Predicting UV-Vis Absorption and Emission Spectra: Calculating the electronic transitions between the ground and excited states, which determine the color and photophysical properties of the molecule.[2][9]

-

Understanding Photophysical Processes: Investigating phenomena like fluorescence and the effect of intermolecular interactions, such as hydrogen bonding, on the optical properties.[10]

Experimental Protocols: A Computational Workflow

The following section outlines a typical workflow for performing quantum chemical calculations on a this compound molecule. This protocol is a generalized representation based on methodologies reported in the literature.[1][11][12]

Molecular Structure Preparation

The initial step involves obtaining the 3D coordinates of the this compound molecule. This can be done by:

-

Building the molecule from scratch using a molecular editor.

-

Importing the crystal structure from a database (e.g., Cambridge Crystallographic Data Centre).

Geometry Optimization

The molecular geometry is optimized to find the lowest energy conformation.

-

Method: DFT is the most common method.